

# Application Notes and Protocols for In Vitro Transfection with GalNAc-L96 Conjugates

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## Compound of Interest

Compound Name: *GalNAc-L96 free base*

Cat. No.: *B11931580*

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## Introduction

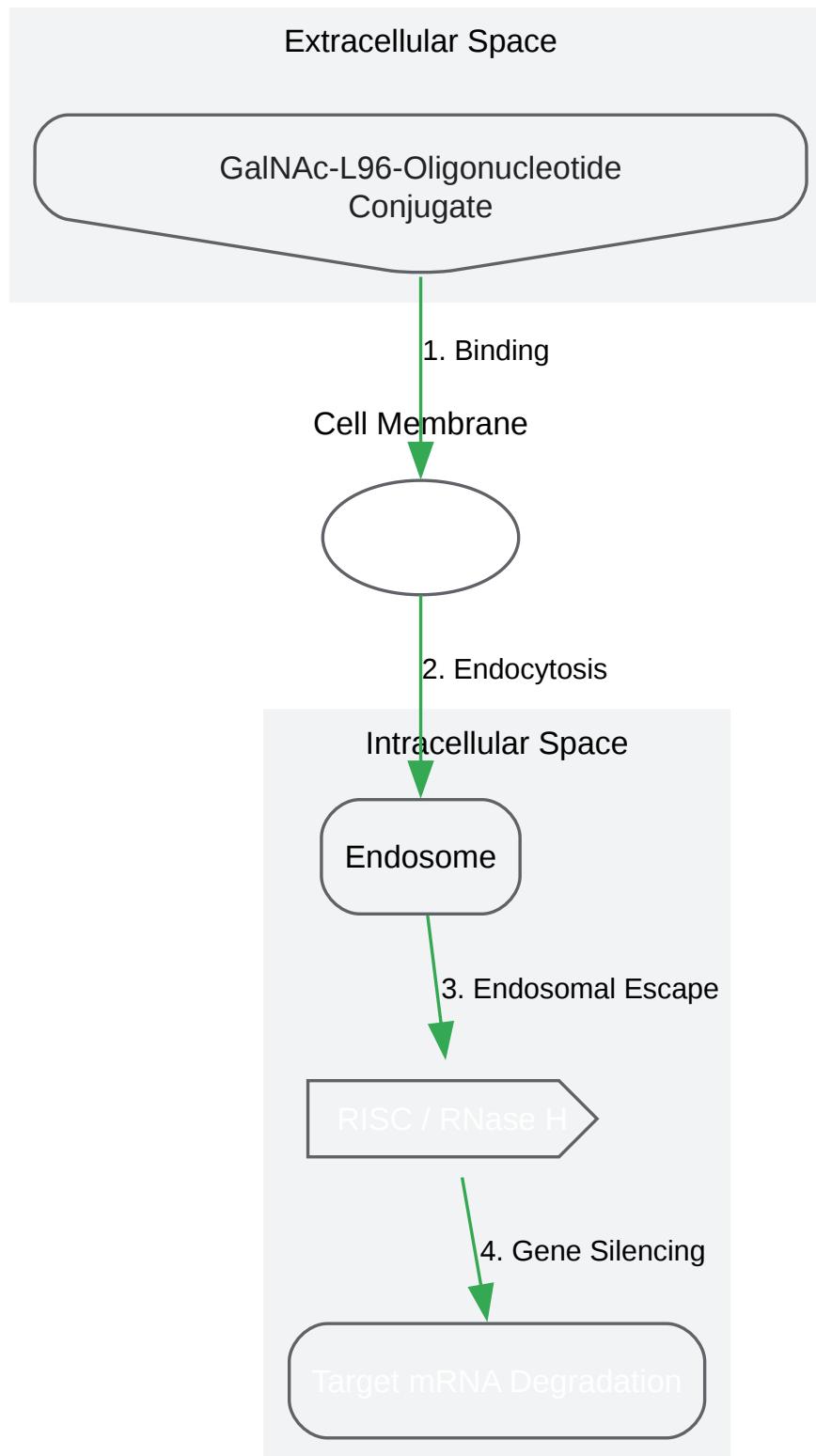
N-acetylgalactosamine (GalNAc) conjugated oligonucleotides, particularly those utilizing the triantennary L96 linker, represent a powerful tool for targeted delivery of small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs) to hepatocytes. This technology leverages the high-affinity interaction between GalNAc and the asialoglycoprotein receptor (ASGPR), which is abundantly and specifically expressed on the surface of liver cells. This targeted approach enhances the potency of oligonucleotide-based therapeutics, reduces systemic toxicity, and improves overall pharmacokinetic and pharmacodynamic properties.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

This document provides detailed application notes and protocols for performing in vitro transfection of hepatocytes with GalNAc-L96 conjugates.

## Mechanism of Action: ASGPR-Mediated Endocytosis

The delivery of GalNAc-L96 conjugated oligonucleotides to hepatocytes is a receptor-mediated process. The triantennary GalNAc ligand binds with high affinity to the ASGPR on the hepatocyte surface. This binding event triggers clathrin-mediated endocytosis, leading to the internalization of the conjugate into an endosome. Inside the endosome, the lower pH facilitates the dissociation of the conjugate from the receptor. The oligonucleotide is then

released into the cytoplasm where it can engage with its target mRNA, leading to gene silencing. The ASGPR is subsequently recycled back to the cell surface.



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Figure 1. ASGPR-mediated uptake of GalNAc-L96 conjugates.

## Quantitative Data Summary

The following tables summarize the in vitro knockdown efficiency of GalNAc-L96 conjugated siRNAs and ASOs in various hepatocyte models.

Table 1: In Vitro Knockdown Efficiency of GalNAc-siRNA Conjugates

Target Gene	Cell Type	GalNAc Conjugate Type	IC50	% Target Reduction (Concentration)	Reference
ApoB	Primary Mouse Hepatocytes	Tri-antennary	1 nM	Not Reported	
ApoB	Primary Mouse Hepatocytes	Bi-antennary	80 nM	Not Reported	
TTR	Primary Mouse Hepatocytes	Tri-antennary (Positive Control)	~0.01 nM	~80% (at 0.1 nM)	
TTR	Primary Mouse Hepatocytes	Single GalNAc unit (various positions)	>10 nM	<20% (at 10 nM)	
ANGPTL3	Not specified (in vivo data implies hepatocyte activity)	Tri-antennary (L96)	Not Reported	60.7% (at 1 mg/kg)	

Table 2: In Vitro Knockdown Efficiency of GalNAc-ASO Conjugates

Target Gene	Cell Type	GalNAc Conjugate Type	IC50	% Target Reduction (Concentration)	Reference
MALAT1	HepG2 (2D culture, Day 7)	Tri-antennary	~1 $\mu$ M	~80% (at 10 $\mu$ M)	
MALAT1	HepG2 (2D culture, Day 7)	Unconjugated	~10 $\mu$ M	~70% (at 10 $\mu$ M)	
ApoCIII	Primary Hepatocytes	Mouse	Tri-antennary	~250 nM	Not Reported
SRB1	Not specified (in vivo data implies hepatocyte activity)	Not specified (in vivo data implies hepatocyte activity)	Tri-antennary	ED50 = ~2.3 mg/kg	Not Reported
SRB1	Not specified (in vivo data implies hepatocyte activity)	Unconjugated	ED50 = 18.3 mg/kg	Not Reported	

## Experimental Protocols

### Protocol 1: In Vitro Transfection of Primary Hepatocytes with GalNAc-L96 Conjugates ("Free Uptake")

This protocol describes the delivery of GalNAc-L96 conjugated siRNAs or ASOs to primary hepatocytes without the use of traditional transfection reagents.

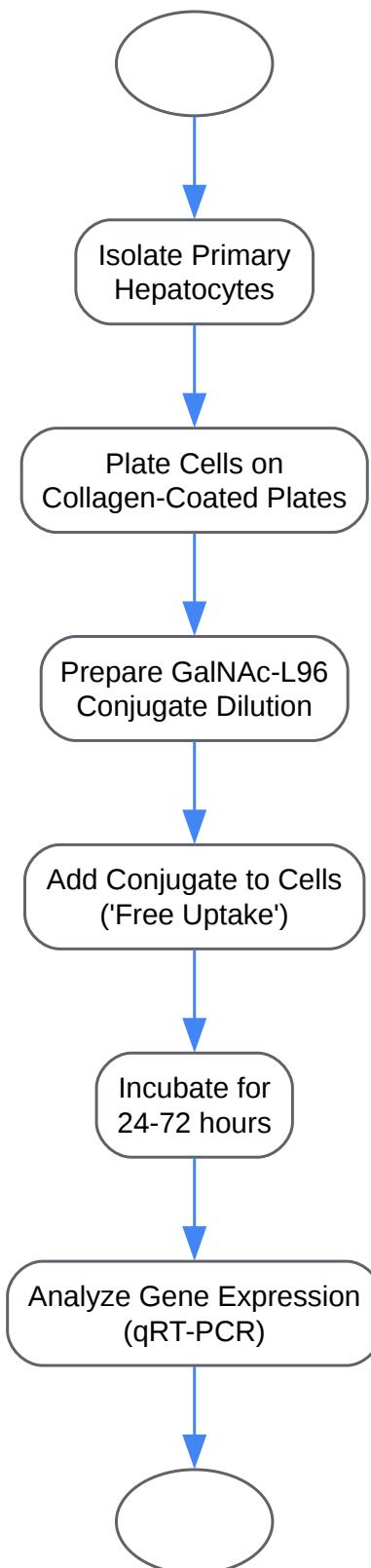
**Materials:**

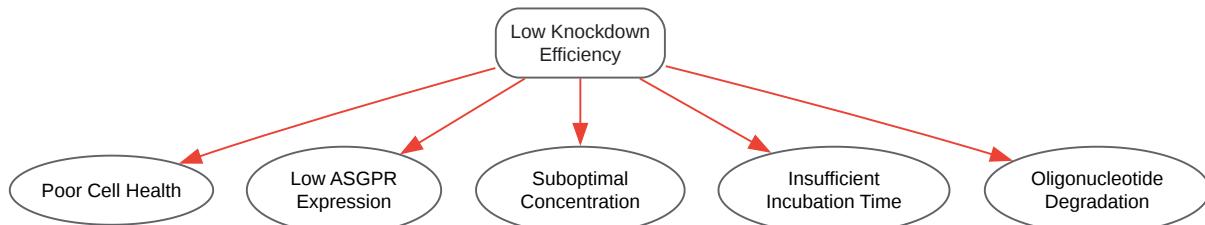
- Primary hepatocytes (mouse or human)
- Collagen-coated cell culture plates
- Hepatocyte plating medium (e.g., Williams' E Medium with supplements)
- Hepatocyte maintenance medium
- GalNAc-L96 conjugated siRNA or ASO
- Phosphate-Buffered Saline (PBS)
- Reagents for RNA extraction and qRT-PCR analysis

**Procedure:**

- Cell Plating:
  - Isolate primary hepatocytes using a standard collagenase perfusion method.
  - Plate the hepatocytes on collagen-coated plates at a density of 12,000 to 70,000 cells per well of a 96-well plate.
  - Allow the cells to attach for 4-24 hours in a humidified incubator at 37°C and 5% CO2.
- Preparation of GalNAc-L96 Conjugate:
  - Dilute the GalNAc-L96 conjugated siRNA or ASO to the desired final concentration in hepatocyte maintenance medium. A typical concentration range for initial experiments is 0.001 nM to 10 nM for siRNAs and 100 nM to 10  $\mu$ M for ASOs.
- Transfection:
  - Carefully remove the plating medium from the attached hepatocytes.
  - Add the medium containing the diluted GalNAc-L96 conjugate to the cells.

- Incubate for 24 to 72 hours at 37°C and 5% CO<sub>2</sub>. The optimal incubation time should be determined empirically for each target and cell type.
- Post-Transfection Analysis:
  - After the incubation period, wash the cells once with PBS.
  - Lyse the cells and extract total RNA using a preferred method.
  - Perform qRT-PCR to quantify the expression level of the target mRNA relative to a housekeeping gene.





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